Cryptophycin 326

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

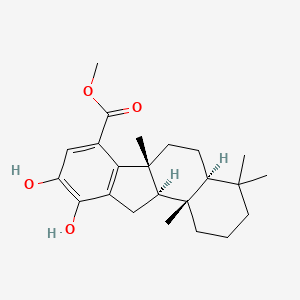

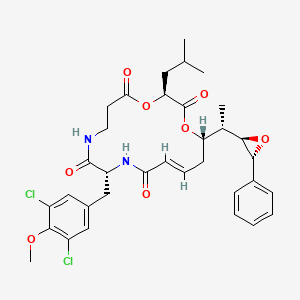

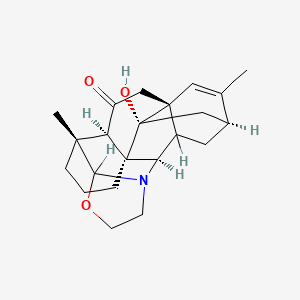

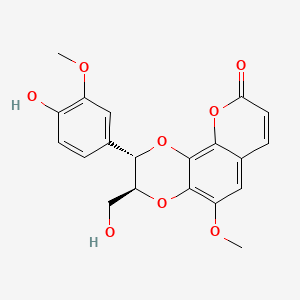

Cryptophycin 326 is a natural product found in Nostoc with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity and Mechanism of Action

Cryptophycins, including Cryptophycin 326, are a family of 16-membered macrolide antimitotic agents derived from the cyanobacteria Nostoc sp. They are recognized for their potent anticancer properties. Cryptophycins target tubulin protein, functioning as stabilizers of microtubule dynamics and depolymerizing microtubules at higher concentrations. This action results in the deactivation of the Bcl2 protein and a rapid induction of apoptotic responses, even at concentrations considerably lower than those of clinically used compounds (Eggen & Georg, 2002).

Cryptophycin 326 is one of the analogs of cryptophycin, identified from Nostoc sp. GSV 224. It is related to Cryptophycin 21 but features two chlorines ortho to the methoxy group in unit B (Chaganty et al., 2004).

Synthesis and Modifications for Targeted Drug Delivery

The structure of Cryptophycin 326, characterized by several amide and ester linkages, allows for convergent synthetic approaches and modifications for structure-activity studies. Cryptophycin conjugates have been developed for targeted drug delivery in tumor therapy. For instance, Cryptophycin was conjugated to the cyclopeptide c(RGDfK) targeting integrin αvβ3, showing improved plasma metabolic stability and differential drug release profiles (Borbély et al., 2019).

Cryptophycin analogs have been designed and synthesized to understand their structure-activity relationships (SAR) better, leading to potential antitumor agents. These efforts include modifying different units of the cryptophycin molecule for enhanced efficacy and reduced toxicity (Weiss et al., 2013).

Cryptophycins in Chemotherapy of Drug-Resistant Tumors

Cryptophycins demonstrate promising properties in combating multidrug-resistant tumors. They are less susceptible to drug efflux systems like P-glycoprotein found in resistant cancer cell lines and solid tumors, which often limit the efficacy of other antitumor agents. This property could offer significant advantages in the chemotherapy of drug-resistant tumors (Weiss et al., 2017).

Propiedades

Nombre del producto |

Cryptophycin 326 |

|---|---|

Fórmula molecular |

C34H40Cl2N2O8 |

Peso molecular |

675.6 g/mol |

Nombre IUPAC |

(3S,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C34H40Cl2N2O8/c1-19(2)15-27-34(42)45-26(20(3)30-31(46-30)22-9-6-5-7-10-22)11-8-12-28(39)38-25(33(41)37-14-13-29(40)44-27)18-21-16-23(35)32(43-4)24(36)17-21/h5-10,12,16-17,19-20,25-27,30-31H,11,13-15,18H2,1-4H3,(H,37,41)(H,38,39)/b12-8+/t20-,25+,26-,27-,30+,31+/m0/s1 |

Clave InChI |

CMKDWVQADDGVPU-QXLIMSJFSA-N |

SMILES isomérico |

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCCC(=O)O[C@H](C(=O)O1)CC(C)C)CC2=CC(=C(C(=C2)Cl)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |

SMILES canónico |

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCCC(=O)O1)CC2=CC(=C(C(=C2)Cl)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |

Sinónimos |

cryptophycin 326 cryptophycin 327 |

Origen del producto |

United States |

Retrosynthesis Analysis

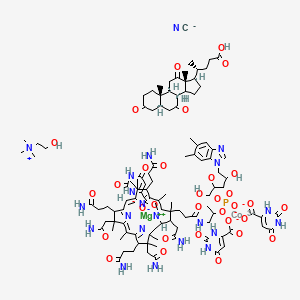

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)